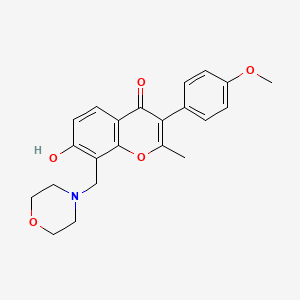

7-Hydroxy-3-(4-methoxyphenyl)-2-methyl-8-(morpholin-4-ylmethyl)chromen-4-one

Description

7-Hydroxy-3-(4-methoxyphenyl)-2-methyl-8-(morpholin-4-ylmethyl)chromen-4-one is a synthetic chromen-4-one derivative characterized by distinct substituents at positions 2, 3, 7, and 8 of its core structure (Figure 1). Its molecular formula is C22H23NO5 (calculated molecular weight: 393.44 g/mol). Key structural features include:

- Position 3: A 4-methoxyphenyl group (–C6H4–OCH3), contributing to lipophilicity and aromatic interactions.

- Position 2: A methyl group (–CH3), introducing steric effects.

- Position 8: A morpholin-4-ylmethyl group (–CH2–C4H8NO), providing polarity and tertiary amine functionality.

Properties

IUPAC Name |

7-hydroxy-3-(4-methoxyphenyl)-2-methyl-8-(morpholin-4-ylmethyl)chromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO5/c1-14-20(15-3-5-16(26-2)6-4-15)21(25)17-7-8-19(24)18(22(17)28-14)13-23-9-11-27-12-10-23/h3-8,24H,9-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJACCPIZFPHFDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(O1)C(=C(C=C2)O)CN3CCOCC3)C4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Hydroxy-3-(4-methoxyphenyl)-2-methyl-8-(morpholin-4-ylmethyl)chromen-4-one typically involves multi-step organic reactions. One common synthetic route includes:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzaldehyde, 2-methyl-4H-chromen-4-one, and morpholine.

Condensation Reaction: The initial step involves the condensation of 4-methoxybenzaldehyde with 2-methyl-4H-chromen-4-one in the presence of a base like sodium hydroxide to form an intermediate.

Hydroxylation: The intermediate undergoes hydroxylation using a suitable oxidizing agent such as hydrogen peroxide or a peracid to introduce the hydroxy group at the 7-position.

Morpholin-4-ylmethylation: Finally, the morpholin-4-ylmethyl group is introduced through a nucleophilic substitution reaction using morpholine and a suitable alkylating agent like chloromethyl methyl ether.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization or chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-Hydroxy-3-(4-methoxyphenyl)-2-methyl-8-(morpholin-4-ylmethyl)chromen-4-one can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The carbonyl group in the chromen-4-one core can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

Oxidation: Formation of a ketone or aldehyde derivative.

Reduction: Formation of a secondary alcohol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

7-Hydroxy-3-(4-methoxyphenyl)-2-methyl-8-(morpholin-4-ylmethyl)chromen-4-one has several scientific research applications:

Medicinal Chemistry: Investigated for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.

Biological Studies: Used in studies to understand its interaction with biological targets such as enzymes and receptors.

Chemical Biology: Employed as a probe to study cellular processes and pathways.

Industrial Applications: Potential use in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 7-Hydroxy-3-(4-methoxyphenyl)-2-methyl-8-(morpholin-4-ylmethyl)chromen-4-one involves its interaction with specific molecular targets. It may inhibit or activate enzymes, bind to receptors, or interfere with cellular signaling pathways. The exact mechanism depends on the biological context and the specific target being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The compound is compared to five analogs with modifications at key positions (Table 1):

Table 1: Structural and Functional Comparison

Key Observations

Substituent Effects on Bioactivity: The 4-methoxyphenyl group (shared with formononetin) is associated with estrogen receptor modulation and anticancer activity . The morpholinylmethyl group at position 8 enhances solubility in polar solvents compared to the piperidine analog (C24H27NO4), due to morpholine’s oxygen atom enabling hydrogen bonding .

Comparison with Natural Flavonoids: Neobavaisoflavone’s prenyl groups (C20H18O4) increase lipophilicity, aiding membrane permeability, whereas the target compound’s morpholinylmethyl group balances lipophilicity and solubility . Daidzein’s 4-hydroxyphenyl group (vs. 4-methoxy in the target) enhances antioxidant activity but reduces metabolic stability .

Glycosylation vs. Morpholinylmethyl :

Implications for Drug Design

- Solubility : The morpholinylmethyl group improves aqueous solubility compared to prenyl or piperidine substituents.

- Steric Effects : The 2-methyl group may shield reactive sites, reducing off-target interactions.

- Metabolic Stability : Methoxy and methyl groups may slow hepatic metabolism compared to hydroxylated analogs like daidzein.

Biological Activity

The compound 7-Hydroxy-3-(4-methoxyphenyl)-2-methyl-8-(morpholin-4-ylmethyl)chromen-4-one , also known as a flavonoid derivative, has garnered attention in recent years for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be expressed as follows:

- Molecular Formula : C₁₈H₁₈N₂O₃

- Molecular Weight : 306.35 g/mol

The structure features a chromenone backbone with hydroxyl and methoxy substituents, which are crucial for its biological activity.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. The compound has been shown to induce apoptosis in various cancer cell lines through several mechanisms:

- Inhibition of Cell Proliferation : The compound demonstrated IC₅₀ values in the low micromolar range against multiple cancer cell lines, indicating potent antiproliferative effects.

- Induction of Apoptosis : Mechanistic studies revealed that the compound activates intrinsic apoptotic pathways, leading to increased levels of pro-apoptotic proteins and decreased anti-apoptotic protein expression.

Antioxidant Activity

The flavonoid structure contributes to its antioxidant properties. In vitro assays have shown that the compound effectively scavenges free radicals and reduces oxidative stress markers in cellular models. This activity is essential for protecting cells from damage and may contribute to its anticancer effects.

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties by inhibiting key inflammatory mediators such as COX-2 and TNF-alpha. These effects were corroborated by in vivo studies where the compound reduced inflammation in animal models.

Antimicrobial Activity

Preliminary screening of this compound against various bacterial strains showed promising antimicrobial activity, particularly against Gram-positive bacteria. The mechanism appears to involve disruption of bacterial cell membranes.

Case Studies

- Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of this compound on human breast cancer cells (MCF-7). The results indicated a dose-dependent inhibition of cell growth with an IC₅₀ value of 5 µM, significantly lower than that of standard chemotherapeutics like doxorubicin .

- Antioxidant Evaluation : In a study assessing the antioxidant capacity using DPPH and ABTS assays, the compound exhibited an IC₅₀ value of 30 µg/mL, showcasing its potential as a natural antioxidant agent .

- Anti-inflammatory Mechanism : Research published in Phytotherapy Research demonstrated that treatment with the compound reduced levels of pro-inflammatory cytokines in a murine model of arthritis, suggesting its therapeutic potential in inflammatory diseases .

Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.